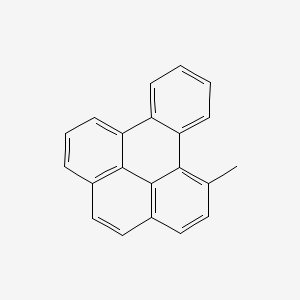

Methylbenzopyrene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methylbenzopyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14 It is a derivative of benzo(e)pyrene, where a methyl group is attached to the pyrene structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methylbenzopyrene can be synthesized through various methods, including the cyclodehydrogenation of appropriate precursors. One common method involves the use of pyrene as a starting material, which undergoes methylation and subsequent cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to enhance yield and efficiency. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to ensure high purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Methylbenzopyrene undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or nitrated compounds .

Aplicaciones Científicas De Investigación

Chemical Research Applications

1. Synthesis of Complex Compounds

Methylbenzopyrene serves as a fundamental building block for synthesizing more complex PAHs and other organic compounds. Its structure allows for the introduction of various functional groups, which can lead to the development of novel materials with tailored properties.

2. Mechanistic Studies

Research has focused on understanding the mechanisms of action of this compound, particularly its interaction with cellular components. It activates the aryl hydrocarbon receptor (AhR), influencing gene expression related to oxidative stress and inflammation. This pathway is crucial for studying the biochemical effects of PAHs on living organisms.

Biological Research Applications

1. Tumor Initiation Studies

this compound derivatives have been extensively studied for their tumor-initiating capabilities. For instance, 11-methylbenzo[a]pyrene exhibits approximately three times the tumor-initiating activity compared to benzo[a]pyrene in mouse skin models . This highlights its role in cancer research and the understanding of PAH-induced carcinogenesis.

2. DNA Interaction Studies

The compound's ability to form DNA adducts has been linked to mutagenicity and carcinogenicity. Studies indicate that exposure to this compound leads to G → T mutations in the Ki-Ras gene, which is critical for understanding the molecular basis of PAH-induced cancer .

Medical Research Applications

1. Therapeutic Potential

Ongoing research is investigating the potential therapeutic applications of this compound and its derivatives. These studies aim to explore their effects on human health and their potential as model compounds for drug development targeting oxidative stress-related diseases.

2. Environmental Health Studies

this compound is a significant focus in environmental health research due to its presence in combustion products and its implications for human exposure to PAHs. Understanding its toxicity profiles helps assess risks associated with air pollution and food contamination .

Environmental Applications

1. Pollution Monitoring

As a known pollutant, this compound is monitored in various environmental matrices, including air, soil, and water. Its presence serves as an indicator of PAH contamination levels, contributing to environmental risk assessments .

2. Bioremediation Strategies

Research has explored bioremediation techniques utilizing microorganisms capable of degrading this compound. This approach aims to mitigate its environmental impact while enhancing our understanding of microbial metabolism of PAHs .

Data Table: Summary of this compound Applications

Case Studies

Case Study 1: Tumor Initiation Activity

A study evaluated various methylated derivatives of benzo[a]pyrene, revealing that 11-methylbenzo[a]pyrene was significantly more potent as a tumor initiator than its parent compound. This finding underscores the importance of structural modifications in determining biological activity .

Case Study 2: Environmental Impact Assessment

Research assessing PAH levels in urban environments has identified this compound as a critical marker for pollution from combustion sources. The study highlighted correlations between high concentrations of this compound and increased respiratory illnesses in exposed populations, emphasizing its relevance in public health discussions .

Mecanismo De Acción

The mechanism of action of Methylbenzopyrene involves its interaction with cellular components, leading to various biochemical effects. One key pathway is the activation of the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in oxidative stress, inflammation, and detoxification processes. This compound can also undergo metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA and other cellular macromolecules .

Comparación Con Compuestos Similares

Similar Compounds

Benzo(e)pyrene: The parent compound without the methyl group.

Benzo(a)pyrene: Another PAH with a different ring structure.

Pyrene: A simpler PAH with fewer fused rings.

Uniqueness

Methylbenzopyrene is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This modification can affect its interactions with enzymes, receptors, and other molecules, making it distinct from its parent compound and other similar PAHs .

Propiedades

Número CAS |

80251-98-5 |

|---|---|

Fórmula molecular |

C21H14 |

Peso molecular |

266.3 g/mol |

Nombre IUPAC |

8-methylbenzo[e]pyrene |

InChI |

InChI=1S/C21H14/c1-13-9-10-15-12-11-14-5-4-8-18-16-6-2-3-7-17(16)19(13)21(15)20(14)18/h2-12H,1H3 |

Clave InChI |

XDJHCQPWMRCILL-UHFFFAOYSA-N |

SMILES |

CC1=C2C3=CC=CC=C3C4=CC=CC5=C4C2=C(C=C1)C=C5 |

SMILES canónico |

CC1=C2C3=CC=CC=C3C4=CC=CC5=C4C2=C(C=C1)C=C5 |

Key on ui other cas no. |

80251-98-5 |

Sinónimos |

1-MBEP 1-methylbenzo(e)pyrene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.